2-Benzyl-4-bromoisoindoline

Overview

Description

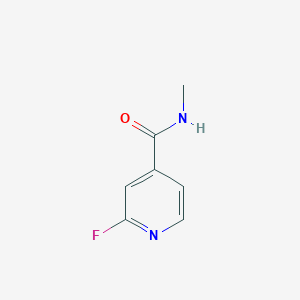

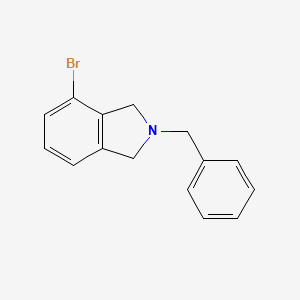

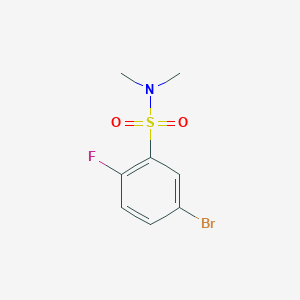

2-Benzyl-4-bromoisoindoline is a chemical compound belonging to the isoindoline family. It has a molecular weight of 288.19 and its IUPAC name is 2-benzyl-4-bromoisoindoline . It appears as a light-red to brown liquid .

Molecular Structure Analysis

The molecular formula of 2-Benzyl-4-bromoisoindoline is C15H14BrN . The InChI code for this compound is 1S/C15H14BrN/c16-15-8-4-7-13-10-17 (11-14 (13)15)9-12-5-2-1-3-6-12/h1-8H,9-11H2 .Physical And Chemical Properties Analysis

2-Benzyl-4-bromoisoindoline has a density of 1.4±0.1 g/cm3 . It has a boiling point of 354.0±42.0 °C at 760 mmHg . The compound is stored at a temperature of 2-8 °C .Scientific Research Applications

Pharmaceutical Synthesis

2-Benzyl-4-bromoisoindoline serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the construction of molecules that exhibit a wide range of biological activities. For instance, derivatives of this compound have been utilized in the development of new therapeutic agents with potential anticancer properties .

Material Science

In material science, the compound’s aromatic structure and halogen presence make it suitable for creating novel organic frameworks. These frameworks can be used in the development of advanced materials with specific electronic or photonic properties, potentially useful in semiconductors or as part of solar cell components .

Catalysis

The bromine atom in 2-Benzyl-4-bromoisoindoline can act as a catalytic site for various chemical reactions. This makes it a valuable reagent in catalysis research, where it could be used to facilitate or speed up chemical transformations, particularly in the synthesis of complex organic molecules .

Biological Studies

Indole derivatives, like 2-Benzyl-4-bromoisoindoline, are often used in biological studies to probe the function of enzymes and receptors. They can serve as inhibitors or activators in biochemical assays, helping to elucidate the mechanisms of action of various biological molecules .

Neuroscience Research

The indole moiety is structurally similar to the neurotransmitter serotonin, making 2-Benzyl-4-bromoisoindoline an interesting compound for neuroscience research. It can be used to study serotonin receptors and could lead to the development of drugs that target neurological disorders .

Agricultural Chemistry

In agriculture, indole derivatives are known to influence plant growth and development. 2-Benzyl-4-bromoisoindoline could be modified to create compounds that mimic plant hormones or act as growth regulators, contributing to enhanced crop yields and better pest management strategies .

Environmental Science

This compound could also be explored for its potential use in environmental science. For example, its derivatives might be used to remove pollutants from water or soil, or as a part of sensors to detect harmful substances in the environment .

Analytical Chemistry

In analytical chemistry, 2-Benzyl-4-bromoisoindoline can be used as a precursor for developing novel dyes or fluorescence markers. These markers are crucial in various types of assays and imaging techniques, providing insights into chemical and biological processes .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2-Benzyl-4-bromoisoindoline is the human dopamine receptor D2 . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

2-Benzyl-4-bromoisoindoline interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, influencing the biochemical pathways that the receptor is involved in .

Biochemical Pathways

The dopamine receptor D2 is involved in various biochemical pathways. Dopamine receptors mediate their physiological responses by interacting with G proteins and inhibiting the cyclic AMP-producing enzyme adenylate cyclase . The modulation of these receptors by 2-Benzyl-4-bromoisoindoline can therefore affect these pathways and their downstream effects .

Pharmacokinetics

In silico analysis suggests that isoindolines, a family of compounds to which 2-benzyl-4-bromoisoindoline belongs, have good affinities and some pharmacokinetic parameters .

Result of Action

It is known that modulation of the dopamine receptor d2 can have various effects, including the potential to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Benzyl-4-bromoisoindoline. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with the dopamine receptor D2 . .

properties

IUPAC Name |

2-benzyl-4-bromo-1,3-dihydroisoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN/c16-15-8-4-7-13-10-17(11-14(13)15)9-12-5-2-1-3-6-12/h1-8H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXCBVDGJELFHKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1CC3=CC=CC=C3)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681058 | |

| Record name | 2-Benzyl-4-bromo-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-4-bromoisoindoline | |

CAS RN |

923590-78-7 | |

| Record name | 2-Benzyl-4-bromo-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B1440550.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1440551.png)

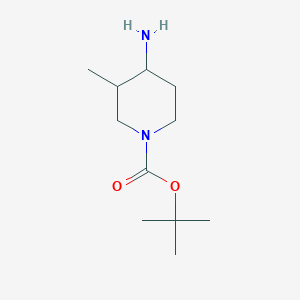

![tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate](/img/structure/B1440555.png)

![6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1440564.png)

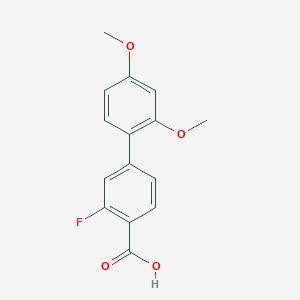

![4,4'-Difluoro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440566.png)